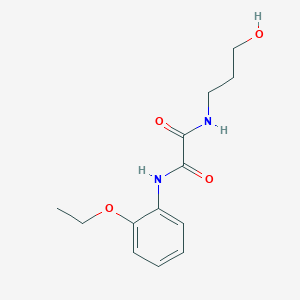![molecular formula C22H25N3O2 B5015255 8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5015255.png)
8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline, also known as MeQuin, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MeQuin belongs to the class of quinoline derivatives, which have been studied extensively for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokines. This compound also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its therapeutic potential in various diseases. This compound can also be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
This compound is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its pharmacological properties and therapeutic potential.
Méthodes De Synthèse
The synthesis of 8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline involves the reaction of 4-methyl-8-methoxyquinoline with 4-methoxybenzylpiperazine in the presence of a catalyst. The reaction proceeds through a series of steps, including N-alkylation, cyclization, and deprotection, to yield this compound as the final product. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
8-methoxy-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-methylquinoline has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
8-methoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16-15-21(23-22-19(16)5-4-6-20(22)27-3)25-13-11-24(12-14-25)17-7-9-18(26-2)10-8-17/h4-10,15H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYCJXZKOOEHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-di-tert-butyl-4-[2-(3,5-dichloro-2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5015174.png)
![2-(4-bromophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5015181.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5015193.png)

![N-{1-[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5015225.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5015230.png)
![5-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)isophthalic acid](/img/structure/B5015233.png)
![6-amino-1-benzyl-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5015241.png)


![3-benzyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015263.png)
![sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate](/img/structure/B5015277.png)
![6-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B5015278.png)